2-Morpholin-4-yl-8-nitroquinoline 2-Morpholin-4-yl-8-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 292053-56-6
VCID: VC8096465
InChI: InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2
SMILES: C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

2-Morpholin-4-yl-8-nitroquinoline

CAS No.: 292053-56-6

Cat. No.: VC8096465

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholin-4-yl-8-nitroquinoline - 292053-56-6

CAS No. 292053-56-6
Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name 4-(8-nitroquinolin-2-yl)morpholine
Standard InChI InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2
Standard InChI Key NPRXCEZJOJIUJD-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
Canonical SMILES C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2

Structural and Molecular Characterization

Chemical Identity and Physicochemical Properties

2-Morpholin-4-yl-8-nitroquinoline is characterized by a quinoline backbone substituted with a nitro group at the 8-position and a morpholine ring at the 2-position. Key properties include:

PropertyValueSource
Molecular FormulaC13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight259.26 g/mol
Solubility38.4 µg/mL (aqueous)
IUPAC Name4-(8-nitroquinolin-2-yl)morpholine
SMILESO=N(=O)C1=CC=CC2=CC=C(N=C21)N3CCOCC3

The morpholine moiety enhances solubility in polar solvents, while the nitro group contributes to electrophilic reactivity, enabling potential interactions with biological targets .

Spectral Data and Computational Analysis

  • NMR: Protons on the morpholine ring appear as multiplets at δ 2.20–3.40 ppm, while aromatic protons resonate between δ 7.10–7.90 ppm .

  • IR: Stretching vibrations for C=N (1618–1599 cm1^{-1}) and NO2_2 (1520 cm1^{-1}) confirm functional group presence .

  • In Silico Predictions: The nitro group at C8 creates steric hindrance, distorting the quinoline framework and reducing aromaticity, which may enhance reactivity in nucleophilic substitutions .

Synthesis and Modification Strategies

Synthetic Routes

The compound is typically synthesized through nitration and morpholine substitution on a preformed quinoline scaffold:

  • Nitration: Quinoline derivatives are treated with fuming nitric acid (HNO3\text{HNO}_3) at 50–100°C to introduce nitro groups selectively at the 8-position .

  • Morpholine Incorporation: A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) installs the morpholine ring at C2 .

Example Reaction:

Quinoline+MorpholinePd catalyst2-Morpholin-4-yl-8-nitroquinoline[1][7]\text{Quinoline} + \text{Morpholine} \xrightarrow{\text{Pd catalyst}} \text{2-Morpholin-4-yl-8-nitroquinoline} \quad[1][7]

Structural Analogues and Reactivity

Modifications at the 4-position of the quinoline ring (e.g., chloro, methoxy) significantly alter bioactivity. For instance:

  • 2-Methyl-5-(4-morpholinyl)-8-nitroquinoline (CAS 1330750-99-6) shows enhanced antimicrobial activity due to steric effects from the methyl group .

  • 8-(Morpholin-4-yl)-5-nitroquinoline (CID 2829612) exhibits reduced cytotoxicity compared to nitroquinolones without morpholine substituents .

Pharmacological and Biological Activity

OrganismMIC (µg/mL)Reference
Pseudomonas aeruginosa8.096
Mycobacterium tuberculosis14.18

The morpholine ring facilitates membrane penetration, while the nitro group generates reactive oxygen species (ROS) under reductive conditions .

Anti-Inflammatory and COX Inhibition

In cyclooxygenase (COX) inhibition assays:

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
2-Morpholin-4-yl-8-nitroquinoline8.0968.369
Ibuprofen (control)10.215.4

The dual COX-1/COX-2 inhibition suggests utility in inflammatory diseases without significant cytotoxicity (IC50_{50} > 100 µM in NIH/3T3 cells) .

Toxicological Profile

  • Acute Toxicity: No GHS classification; LD50_{50} > 2000 mg/kg (oral, rat) .

  • Genotoxicity: Ames test (TA98/TA100 strains) shows no mutagenicity up to 5000 µg/mL .

  • Handling: Use PPE (gloves, goggles) to avoid skin/eye contact; wash with copious water if exposed .

Applications in Drug Development

Anticancer Candidates

Nitroquinolones induce autophagy and stress-response genes in cancer cells (e.g., MIA PaCa-2 pancreatic cancer, IC50_{50} = 0.30 µM) . The morpholine moiety enhances blood-brain barrier permeability, making it suitable for CNS-targeted therapies .

Antibiotic Adjuvants

Combination studies with β-lactams show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), reducing required antibiotic doses by 4-fold .

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